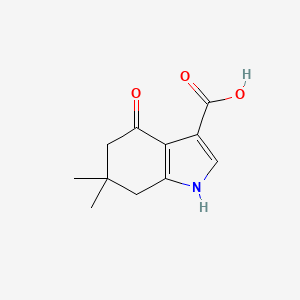
2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione
描述
2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with indan-1,3-dione in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indene derivatives.
科学研究应用
2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
2-Phenyl-1H-indene-1,3(2H)-dione: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-Methoxybenzaldehyde: A precursor in the synthesis of 2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione.
Indan-1,3-dione: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to the presence of both the indene core and the methoxyphenyl group, which confer specific chemical and biological properties
属性
CAS 编号 |
6149-23-1 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H12O3/c1-19-11-6-4-5-10(9-11)14-15(17)12-7-2-3-8-13(12)16(14)18/h2-9,14H,1H3 |
InChI 键 |
XXPPGMWCUVQEEI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanamine, 2-[bis(4-fluorophenyl)methoxy]-, hydrochloride](/img/structure/B8658037.png)



![1-(2-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8658059.png)


![N-[3-(2-Aminopropyl)phenyl]urea](/img/structure/B8658081.png)

amino}cyclopropane-1-carboxylic acid](/img/structure/B8658121.png)
![N-(6-Chloro-4-(2-ethoxyethoxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8658123.png)
